molecular formula C5HBrF3IS B6182441 3-bromo-2-iodo-5-(trifluoromethyl)thiophene CAS No. 2613384-16-8

3-bromo-2-iodo-5-(trifluoromethyl)thiophene

Cat. No.: B6182441
CAS No.: 2613384-16-8
M. Wt: 356.9
InChI Key:
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Description

3-bromo-2-iodo-5-(trifluoromethyl)thiophene is a heterocyclic compound with the molecular formula C5HBrF3IS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of bromine, iodine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-iodo-5-(trifluoromethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-(trifluoromethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require precise control of reaction parameters, including temperature, solvent, and concentration of reagents, to achieve high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-iodo-5-(trifluoromethyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2-iodo-5-(trifluoromethyl)thiophene, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 3-phenyl-2-iodo-5-(trifluoromethyl)thiophene.

Scientific Research Applications

3-bromo-2-iodo-5-(trifluoromethyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-iodo-5-(trifluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-iodothiophene: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    3-bromo-2-chloro-5-(trifluoromethyl)thiophene:

    2-iodo-5-(trifluoromethyl)thiophene: Absence of the bromine atom affects its chemical behavior and suitability for certain reactions.

Uniqueness

3-bromo-2-iodo-5-(trifluoromethyl)thiophene is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination imparts distinct reactivity and electronic properties, making it a valuable intermediate in organic synthesis and material science.

Properties

CAS No.

2613384-16-8

Molecular Formula

C5HBrF3IS

Molecular Weight

356.9

Purity

95

Origin of Product

United States

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